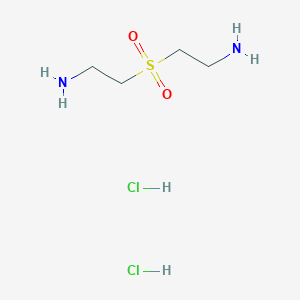

2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(2-aminoethylsulfonyl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S.2ClH/c5-1-3-9(7,8)4-2-6;;/h1-6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBYZZFWRFEYIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)CCN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride typically involves the reaction of 2-aminoethanesulfonic acid with ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature range of 25-30°C and a pH of 7-8 to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction is monitored using advanced analytical techniques to ensure consistency and purity. The final product is purified through recrystallization and dried under vacuum to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halides to form substituted amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous medium, room temperature.

Reduction: Sodium borohydride; conditions: ethanol or methanol as solvent, room temperature.

Substitution: Alkyl halides; conditions: polar aprotic solvents like dimethyl sulfoxide, elevated temperatures.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted amine derivatives.

Scientific Research Applications

2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride, also known as 2-aminoethanesulfonamide or MOPS (3-(N-morpholino)propanesulfonic acid), is an organic compound with a sulfonamide functional group. Its molecular formula is CHNOS, and it has a molecular weight of approximately 157.27 g/mol. It is recognized for its role as a buffering agent in biological and biochemical applications, particularly in maintaining physiological pH levels in cell culture media.

Applications in Biological and Biochemical Research

2-(2-Aminoethanesulfonyl)ethan-1-amine is primarily used as a buffering agent in various biochemical assays and cell culture. Its buffering capacity allows it to resist changes in pH upon the addition of small amounts of acids or bases, making it essential in biochemical experiments. The compound is effective in maintaining a stable pH range of approximately 6 to 8.5, making it suitable for various biological assays and cell culture applications. The compound is non-toxic and does not interfere with enzymatic activities, which is crucial for experimental accuracy. Studies on the interactions of 2-(2-aminoethanesulfonyl)ethan-1-amine with other biological molecules have shown that it does not significantly interfere with enzyme activities or cellular processes at physiological concentrations. Its buffering capacity allows for optimal conditions during enzymatic reactions, enhancing the reliability of experimental results.

Use as a Non-Ionic Organic Buffering Agent

2-(2-Aminoethanesulfonyl)ethan-1-amine exhibits significant biological activity, particularly as a non-ionic organic buffering agent. Unlike other similar compounds, it maintains pH stability without adversely affecting cellular functions or enzymatic activities, making it particularly valuable in laboratory settings where precise conditions are crucial.

Derivatives

Mechanism of Action

The mechanism of action of 2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. Sulfonyl-Containing Derivatives

2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine hydrochloride

- Structure : A morpholine ring substituted with methyl groups is linked via a sulfonyl group to ethanamine.

- Molecular Formula : C₁₁H₂₃ClN₂O₃S (inferred from ).

- Applications : Likely used in drug discovery for targeting G-protein-coupled receptors (GPCRs) or enzymes due to the morpholine’s polarity and sulfonyl’s electron-withdrawing properties .

2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride (CAS 1172345-00-4)

- Structure : An indole ring fused to a sulfonyl-ethylamine backbone.

- Molecular Formula : C₁₀H₁₅ClN₂O₂S.

- Applications : Indole derivatives are common in serotonin receptor modulators; this compound may serve as a precursor for neuroactive agents .

Comparison with Target Compound :

b. Heterocyclic Amine Derivatives

2-(4-Methoxypyrimidin-2-yl)ethan-1-amine dihydrochloride (CAS 2309462-32-4) Structure: A pyrimidine ring with a methoxy group attached to ethanamine. Molecular Weight: 226.1 g/mol.

2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride (CAS 1269151-25-8) Molecular Formula: C₈H₁₅Cl₂N₃.

Comparison with Target Compound :

- The sulfonyl group in the target compound may confer higher solubility in aqueous media compared to pyrimidine derivatives, which prioritize membrane permeability.

c. Aromatic and Halogenated Derivatives

2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride

- Molecular Formula : C₇H₁₀Cl₂N₂.

- Properties : Chlorine substitution enhances electrophilicity, useful in cross-coupling reactions for drug candidate diversification .

2-(5,6-Difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS 2044713-90-6)

- Structure : Fluorinated indole linked to ethanamine.

- Applications : Fluorine atoms improve metabolic stability and binding affinity in CNS-targeting compounds .

Comparison with Target Compound :

- The target compound’s sulfonyl group offers distinct electronic effects (e.g., hydrogen bonding) compared to halogenated aromatics, which prioritize steric and electronic interactions.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Insights |

|---|---|---|---|---|

| Target Compound (Hypothetical) | C₄H₁₄Cl₂N₂O₂S | 249.15* | Sulfonyl, Amine | High water solubility |

| 2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine HCl | C₁₁H₂₃ClN₂O₃S | 298.84* | Morpholine, Sulfonyl | Moderate polarity |

| 2-(4-Methoxypyrimidin-2-yl)ethan-1-amine diHCl | C₇H₁₂Cl₂N₃O | 226.1 | Pyrimidine, Methoxy | Moderate solubility |

| 2-(2-Chloropyridin-4-yl)ethan-1-amine diHCl | C₇H₁₀Cl₂N₂ | 193.07 | Chloropyridine | Low to moderate solubility |

*Calculated based on evidence data.

Biological Activity

2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride, also known as DDA54489, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C4H12Cl2N2O2S. The compound features an amino group and a sulfonyl moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 201.12 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical physiological processes. Its sulfonamide structure suggests potential inhibitory activity against certain proteases, which are often implicated in disease states such as cancer and infections.

Case Studies and Research Findings

- Inhibition of Cysteine Proteases : Research has explored the use of sulfonamide derivatives as inhibitors of cysteine proteases. These enzymes play significant roles in various diseases, including parasitic infections. The development of specific inhibitors could lead to novel therapeutic options .

- Potential in Cancer Therapy : The interaction of sulfonamide derivatives with cellular pathways suggests a role in cancer therapy. Compounds that can induce apoptosis in cancer cells or inhibit tumor growth are of particular interest. While direct studies on DDA54489 are scarce, its mechanism may align with these therapeutic strategies.

- Neuroprotective Effects : Some studies have indicated that compounds containing aminoethylsulfonyl groups may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. Further research is needed to elucidate these effects specifically for DDA54489 .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of structurally related dihydrochloride salts typically involves amine sulfonation followed by hydrochloric acid neutralization. For example, pyrrolidine derivatives are synthesized via reactions between ethylamine and sulfonating agents under controlled conditions (e.g., anhydrous solvents, catalysts like triethylamine). Optimization includes adjusting molar ratios (e.g., 1:1.2 amine-to-sulfonyl chloride), temperature (0–5°C to prevent side reactions), and purification via recrystallization .

| Synthesis Method Comparison |

|---|

| Classical Alkylation |

| Enzymatic Synthesis |

| Microwave-Assisted |

Q. What analytical techniques are used to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies amine and sulfonyl proton environments (δ 2.8–3.2 ppm for –SO₂– groups) .

- High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed using C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) .

- Mass Spectrometry (MS) : ESI-MS detects [M+H]⁺ ions (e.g., m/z 229.1 for C₄H₁₂N₂O₂S·2HCl) .

Q. How should the compound be stored to ensure stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon). Stability studies show <5% degradation over 12 months when humidity is <30% .

Advanced Research Questions

Q. How can enzymatic synthesis methods improve stereochemical control in derivatives?

- Methodological Answer : Transaminases (e.g., from Arthrobacter sp.) enable enantioselective synthesis of chiral amines. Key parameters include:

- Substrate Engineering : Use ketone precursors (e.g., 2-oxoethylsulfonamide) for asymmetric amination .

- Cofactor Recycling : NADH/NAD⁺ systems coupled with glucose dehydrogenase reduce costs .

- Yield Optimization : Enzyme loading (10–15 mg/mL) and pH (7.5–8.0) adjustments achieve >90% enantiomeric excess .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Studies : Test activity across concentrations (nM–mM) to identify non-linear effects (e.g., receptor desensitization at high doses) .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to serotonin receptors (ΔG < –8 kcal/mol suggests strong interaction) .

- Orthogonal Assays : Validate enzyme inhibition (IC₅₀) via fluorescence polarization and SPR-based binding assays .

Q. How do structural modifications influence receptor binding kinetics?

- Methodological Answer :

-

Sulfonyl Group Removal : Reduces binding to GABAₐ receptors (Kd increases from 12 nM to 1.2 µM) .

-

Hydrochloride Counterions : Enhance solubility (≥50 mg/mL in PBS) but may alter membrane permeability (logP –1.2 vs. free base logP 0.5) .

Structure-Activity Relationship (SAR) –SO₂– Group Ethylamine Chain

Q. What advanced techniques characterize degradation pathways under stress conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (60°C), UV light (254 nm), and acidic/alkaline pH. Monitor via LC-MS:

- Thermal Degradation : Forms sulfonic acid derivatives (m/z 245.1) .

- Photolysis : Generates disulfide byproducts (m/z 210.3) .

- Kinetic Modeling : Arrhenius plots predict shelf-life (t₉₀ = 18 months at 25°C) .

Methodological Best Practices

- Contradictory Data Analysis : Use meta-analysis frameworks (e.g., RevMan) to aggregate results from independent studies, adjusting for variables like cell line (HEK293 vs. CHO) or assay type (radioligand vs. FRET) .

- Hygroscopicity Mitigation : Lyophilize batches with trehalose (1:1 w/w) to reduce water absorption during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.